BenchChemオンラインストアへようこそ!

5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione

ATR kinase inhibition DNA damage response cancer therapeutics

5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione (CAS 56606-38-3) is a nitrogen-containing fused heterocyclic scaffold belonging to the pyrrolo[3,4-d]pyrimidine regioisomer class. This scaffold comprises a pyrrole ring fused at the 3,4-positions to a pyrimidine ring and contains two ketone functionalities at positions 5 and 7.

Molecular Formula C6H3N3O2
Molecular Weight 149.11 g/mol
CAS No. 56606-38-3
Cat. No. B11923710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione
CAS56606-38-3
Molecular FormulaC6H3N3O2
Molecular Weight149.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C(=O)NC2=O
InChIInChI=1S/C6H3N3O2/c10-5-3-1-7-2-8-4(3)6(11)9-5/h1-2H,(H,9,10,11)
InChIKeyBSXBDKGWSQDPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione (CAS 56606-38-3): Core Scaffold Overview and Procurement Context


5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione (CAS 56606-38-3) is a nitrogen-containing fused heterocyclic scaffold belonging to the pyrrolo[3,4-d]pyrimidine regioisomer class [1]. This scaffold comprises a pyrrole ring fused at the 3,4-positions to a pyrimidine ring and contains two ketone functionalities at positions 5 and 7 . As one of three principal pyrrolopyrimidine regioisomers—alongside pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine—this scaffold serves as a privileged core in medicinal chemistry for developing kinase inhibitors, PROTAC degraders, and epigenetic modulators [1]. Its precise molecular architecture, including zero rotatable bonds and a defined hydrogen-bonding network (4 acceptors, 1 donor), confers rigid conformational constraints that differentiate it from more flexible heterocyclic alternatives .

Why 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione Cannot Be Interchanged with Other Pyrrolopyrimidine Regioisomers


The three pyrrolopyrimidine regioisomers—pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, and pyrrolo[3,4-d]pyrimidine—exhibit fundamentally distinct synthetic accessibility, biological target engagement profiles, and substitution vectors [1]. The 3,4-d fusion pattern positions the pyrrole nitrogen and carbonyl functionalities in a spatial arrangement that cannot be recapitulated by the 2,3-d or 3,2-d isomers [1]. Consequently, derivatives built upon this specific core demonstrate target selectivity patterns and pharmacokinetic properties that are non-transferable across regioisomers. Procurement of the correct regioisomer is therefore non-negotiable for reproducing literature-validated biological outcomes or for advancing structure-activity relationship (SAR) campaigns where the 3,4-d fusion geometry has been optimized.

Quantitative Differentiation Evidence for 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione-Based Scaffolds


ATR Kinase Inhibition Potency: Pyrrolo[3,4-d]pyrimidine Scaffold Delivers Sub-Nanomolar Activity

Derivatives of the 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione scaffold demonstrate potent ATR kinase inhibition. Compound 48f (7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) exhibits an ATR IC50 of 0.0030 μM [1]. This potency is derived from the 3,4-d regioisomer architecture, which enables critical binding interactions within the ATR ATP-binding pocket as revealed by structure-based drug design optimization [1].

ATR kinase inhibition DNA damage response cancer therapeutics

Cell-Based Antiproliferative Activity: Pyrrolo[3,4-d]pyrimidine Derivatives Show Tumor Cell Selectivity

The pyrrolo[3,4-d]pyrimidine derivative 48f displays selective antiproliferative activity across ATM-deficient tumor cell lines, with IC50 values ranging from 0.040 μM to 0.098 μM [1][2]. This cell-based efficacy correlates with the compound's potent ATR enzymatic inhibition and translates into observable anti-tumor activity.

antiproliferative activity tumor cell lines synthetic lethality

PROTAC Degrader Efficacy: Pyrrolo[3,4-d]pyrimidine Scaffold Enables Potent ATR/CHK1 Dual Degradation

The pyrrolo[3,4-d]pyrimidine scaffold serves as a functional ATR-recruiting element in PROTAC degrader design. Degrader A12, built upon this core, achieves dual degradation of ATR (DC50: 127 nM, Dmax: 72%) and CHK1 (DC50: 135 nM, Dmax: 70%) in colorectal cancer cells [1]. This degradation efficiency distinguishes PROTAC-based approaches from conventional occupancy-driven inhibition.

PROTAC targeted protein degradation ATR degradation CHK1 degradation

In Vivo Antitumor Efficacy: Pyrrolo[3,4-d]pyrimidine-Based Degrader Achieves Significant Tumor Growth Inhibition

The pyrrolo[3,4-d]pyrimidine-based ATR degrader A12 demonstrates robust in vivo antitumor activity in a LoVo colorectal cancer xenograft mouse model. Monotherapy at 30 mg/kg achieves 74% tumor growth inhibition (TGI), while combination therapy with cetuximab (A12 10 mg/kg + cetuximab 3 mg/kg) further enhances efficacy to 81% TGI [1].

xenograft model tumor growth inhibition in vivo efficacy colorectal cancer

COX-2 Selectivity: Spiro Pyrrolo[3,4-d]pyrimidine Derivatives Outperform Celecoxib

Spiro derivatives of the pyrrolo[3,4-d]pyrimidine scaffold exhibit COX-2 selectivity indices substantially exceeding that of celecoxib, the standard COX-2 selective inhibitor. Compounds 11 and 6 achieve selectivity indices of 175 and 129.21, respectively, compared to 31.52 for celecoxib .

COX-2 inhibition anti-inflammatory selectivity index spiro compounds

Pharmacokinetic Profile: Pyrrolo[3,4-d]pyrimidine Derivative Shows Favorable Oral Bioavailability and Low DDI Risk

The 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative 48f exhibits a favorable pharmacokinetic profile in Sprague-Dawley rats, including 30.0% oral bioavailability (F), high permeability (Papp A to B = 8.23 × 10⁻⁶ cm/s), and low risk of CYP-mediated drug-drug interactions (all tested CYP isoforms IC50 ≥ 1 μM) [1][2].

pharmacokinetics oral bioavailability drug-drug interaction ADME

Optimal Application Scenarios for 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione (CAS 56606-38-3) in Research and Development


Kinase Inhibitor Discovery: ATR-Targeted Lead Optimization

Based on the demonstrated ATR IC50 of 0.0030 μM for derivative 48f and sub-0.1 μM antiproliferative activity across LoVo, SW620, and OVCAR-3 ATM-deficient tumor cell lines [1][2], the 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione scaffold is ideally suited for structure-based lead optimization in ATR kinase inhibitor programs. The favorable oral bioavailability (F = 30%) and low CYP-mediated drug-drug interaction risk further support its advancement into preclinical development for oncology indications [1][2].

PROTAC Degrader Development: ATR/CHK1 Dual Targeting

The scaffold's demonstrated utility in constructing potent ATR degraders—achieving ATR DC50 of 127 nM (Dmax 72%) and CHK1 DC50 of 135 nM (Dmax 70%) in colorectal cancer cells, coupled with 74% tumor growth inhibition in LoVo xenograft models [3]—positions this core as a privileged starting point for PROTAC discovery campaigns. Researchers developing targeted protein degraders for DDR pathways should prioritize this scaffold due to its validated degradation efficiency and dual-target degradation capability.

Anti-Inflammatory Drug Discovery: COX-2 Selective Inhibitor Design

Spiro derivatives of the pyrrolo[3,4-d]pyrimidine scaffold achieve COX-2 selectivity indices of 175 and 129.21, representing a 4- to 5.5-fold improvement over celecoxib (selectivity index 31.52) . This scaffold is therefore recommended for anti-inflammatory drug discovery programs where enhanced COX-2 selectivity is a primary optimization objective, as the core architecture enables selectivity improvements that exceed those attainable with traditional diarylheterocycle COX-2 inhibitor scaffolds.

Medicinal Chemistry Scaffold Diversification and SAR Campaigns

As one of three pyrrolopyrimidine regioisomers with distinct synthetic accessibility and substitution vectors [4], the 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione scaffold offers unique diversification opportunities at multiple positions around the fused bicyclic core. The rigid planar structure (zero rotatable bonds) and defined hydrogen-bonding network (XlogP = -0.7; PSA = 72 Ų) provide a conformationally constrained framework for SAR studies. Researchers seeking to explore chemical space orthogonal to the more extensively studied pyrrolo[2,3-d]pyrimidine (7-deazapurine) series should select this scaffold to access novel intellectual property positions and differentiated biological profiles.

Quote Request

Request a Quote for 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.